molecular formula C8H9NO B13505226 2-Amino-2-phenylacetaldehyde CAS No. 774227-61-1

2-Amino-2-phenylacetaldehyde

Cat. No.: B13505226
CAS No.: 774227-61-1
M. Wt: 135.16 g/mol
InChI Key: PCRFFXYXNNSCDH-UHFFFAOYSA-N
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Description

2-Amino-2-phenylacetaldehyde is a specialized organic compound that serves as a versatile synthetic intermediate in advanced research applications. Its structure, featuring both an aldehyde and an amino group on a phenyl-bearing backbone, makes it a valuable precursor for constructing nitrogen-containing heterocycles and other complex molecules. Researchers utilize this compound in the development of novel pharmaceutical candidates and in the study of biochemical pathways. The reactivity of the aldehyde group allows for condensations and nucleophilic additions, while the amino group can participate in amide bond formation or serve as a handle for further functionalization. As a key building block, this compound is instrumental in organic synthesis methodologies, including the construction of natural product analogs and fine chemicals. It is also of interest in bioconjugation chemistry and materials science. Handle with care, as compounds of this class can be reactive and sensitive. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-phenylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-8(6-10)7-4-2-1-3-5-7/h1-6,8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRFFXYXNNSCDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901311398
Record name α-Aminobenzeneacetaldehyde
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Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774227-61-1
Record name α-Aminobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=774227-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Aminobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901311398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Amino 2 Phenylacetaldehyde

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 2-amino-2-phenylacetaldehyde reveals several logical bond disconnections and functional group interconversions, pointing to a range of potential starting materials. The primary disconnection strategies focus on the formation of the C-N bond, the C-C bond adjacent to the aldehyde, and the aldehyde group itself.

Key Retrosynthetic Disconnections:

Disconnection StrategyPrecursor TypeKey Transformation
C-N Bond Formationα-Halogenated Phenylacetaldehyde (B1677652)Amination
C-C Bond FormationBenzaldehyde (B42025)Strecker-type reaction
Aldehyde Formation2-Amino-2-phenylethanol (B122105) (Phenylglycinol)Oxidation
Aldehyde Formationα-Amino NitrileReduction
Aldehyde FormationPhenylglycineReduction of carboxylic acid derivative

This analysis identifies key precursors such as phenylacetaldehyde derivatives, benzaldehyde, 2-phenylglycinol, and the amino acid phenylalanine. The choice of a specific synthetic route often depends on factors like the availability of starting materials, desired stereochemistry, and scalability.

Classical Synthetic Routes to this compound and its Precursors

Several classical and well-established synthetic methods have been employed to prepare this compound and its immediate precursors.

Routes via α-Halogenation of Phenylacetaldehyde Derivatives

This approach involves the introduction of a halogen atom at the α-position to the aldehyde group of a phenylacetaldehyde derivative, followed by nucleophilic substitution with an amine source. The initial halogenation can be challenging due to the reactivity of the aldehyde. Therefore, this route often employs protected forms of the aldehyde.

Strecker-Type Syntheses and Modifications

The Strecker synthesis is a powerful one-pot, three-component reaction that combines an aldehyde, ammonia (B1221849), and cyanide to form an α-amino nitrile. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, benzaldehyde serves as the aldehyde component. The resulting α-aminophenylacetonitrile is a direct precursor to the target aldehyde. wikipedia.orgnih.gov

The general mechanism involves the formation of an imine from benzaldehyde and ammonia, which is then attacked by the cyanide ion. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group under acidic or basic conditions would typically lead to the corresponding α-amino acid, phenylalanine. chemistnotes.comvaia.com However, careful control of the reaction conditions or the use of specific reducing agents can allow for the isolation of the intermediate α-amino nitrile or its conversion to the desired aldehyde.

Modifications to the classical Strecker reaction, including the use of chiral auxiliaries or catalysts, have been developed to achieve asymmetric synthesis of α-amino acids and their derivatives. wikipedia.org

Reduction of α-Amino Nitriles

The α-amino nitrile, specifically 2-amino-2-phenylacetonitrile, obtained from a Strecker-type synthesis, can be partially reduced to form this compound. This transformation requires a reducing agent that can selectively convert the nitrile to an aldehyde without affecting the amino group or over-reducing the aldehyde to an alcohol. Reagents such as diisobutylaluminium hydride (DIBAL-H) are often employed for this purpose at low temperatures.

Example of α-Amino Nitrile Reduction:

PrecursorReagentProduct
2-Amino-2-phenylacetonitrileDiisobutylaluminium hydride (DIBAL-H)This compound

Conversion of α-Amino Acids to Aldehyde Functionality

The readily available amino acid, phenylalanine, can serve as a precursor to this compound. wikipedia.org This approach necessitates the selective reduction of the carboxylic acid functionality to an aldehyde. Direct reduction is challenging; therefore, the carboxylic acid is typically converted to a more reactive derivative, such as an ester or an acid chloride, before reduction.

Alternatively, certain enzymatic or chemical degradation pathways of phenylalanine can yield phenylacetaldehyde, which could then potentially be aminated. nih.govresearchgate.netacs.org For instance, the Strecker degradation of phenylalanine can produce phenylacetaldehyde. wikipedia.org

Dehydrogenative Coupling Approaches from Amino Alcohols (e.g., 2-phenylglycinol)

A modern and efficient approach involves the dehydrogenative coupling of amino alcohols. Specifically, 2-phenylglycinol can be oxidized to this compound. rsc.org This method often utilizes transition metal catalysts, such as those based on manganese, and proceeds via an acceptorless dehydrogenative pathway, releasing hydrogen gas as the only byproduct. rsc.org

This catalytic approach offers a greener alternative to traditional methods that often require stoichiometric amounts of oxidizing or reducing agents and may generate significant waste. Recent research has demonstrated the use of Mn(I) catalysis for the dehydrogenative coupling of amino alcohols, leading to the formation of the desired aldehyde intermediate. rsc.org

Enantioselective Synthesis of Chiral this compound and its Stereoisomers

The creation of single-enantiomer chiral compounds is paramount in the pharmaceutical industry, as different enantiomers of a drug can have vastly different physiological effects. nih.gov The enantioselective synthesis of this compound and its derivatives is achieved through several sophisticated strategies that ensure a high degree of stereochemical control.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This field is broadly divided into organocatalysis, which uses small organic molecules, and organometallic catalysis, which employs metal-ligand complexes.

Organocatalysis: Chiral aldehydes, such as those derived from BINOL, have been shown to catalyze the asymmetric α-functionalization of N-unprotected amino esters. nih.govfrontiersin.org This is achieved through the formation of a chiral enamine intermediate, which then reacts stereoselectively. nih.gov Similarly, proline and its derivatives are effective catalysts for reactions like the asymmetric α-amination of aldehydes, proceeding through a chiral iminium intermediate to establish the stereocenter with high enantioselectivity. mdpi.com

Organometallic Catalysis: Transition metals paired with chiral ligands are powerful tools for asymmetric synthesis. A highly effective method for producing chiral 1,2-amino alcohols involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones. acs.org This approach, which avoids pressurized equipment, can convert α-amino ketone substrates into the corresponding chiral amino alcohols in high yields and excellent enantiomeric ratios (er). For example, the synthesis of various substituted phenylethanolamines has been achieved with enantiomeric ratios often exceeding 99:1. acs.org Copper-catalyzed reactions, such as the asymmetric 1,3-dipolar cycloaddition of azomethine ylides, have also been used to create complex chiral pyrrolidine (B122466) structures that are precursors to bioactive compounds. mdpi.com

A summary of representative results from Ru-catalyzed asymmetric transfer hydrogenation is presented below.

EntrySubstrate (α-Amino Ketone HCl Salt)Catalyst Loading (mol %)Product (Chiral 1,2-Amino Alcohol)Yield (%)Enantiomeric Ratio (er)
12-Amino-1-phenylethanone0.15(R)-2-Amino-1-phenylethanol8899.6:0.4
22-Amino-1-(4-chlorophenyl)ethanone0.15(R)-2-Amino-1-(4-chlorophenyl)ethanol91>99.9:0.1
32-Amino-1-(3,4-dimethoxyphenyl)ethanone0.15(R)-2-Amino-1-(3,4-dimethoxyphenyl)ethanol86>99.9:0.1
42-(Methylamino)-1-phenylethanone0.13(R)-2-(Methylamino)-1-phenylethanol8899.6:0.4

Table based on data from a study on Ruthenium-catalyzed asymmetric transfer hydrogenation. acs.org

Chiral Auxiliary-Mediated Approaches

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Oxazolidinones: Evans' oxazolidinone auxiliaries are widely used. They are typically derived from readily available amino alcohols. The substrate, such as a carboxylic acid, is converted into an imide with the oxazolidinone. The steric bulk of the substituents on the oxazolidinone ring then effectively shields one face of the enolate, forcing incoming electrophiles (e.g., in an alkylation reaction) to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity.

Amino Acid-Based Auxiliaries: Chiral amino acids and their derivatives are also effective auxiliaries. For instance, (R)-2-phenylglycine has been used to control the stereochemistry in the synthesis of β-lactams. scispace.comuu.nl In this approach, an imine derived from (R)-2-phenylglycine methyl ester directs the condensation with an ester enolate, ensuring that the newly formed stereocenters have a specific configuration relative to the auxiliary's chiral center. scispace.com

Pseudoephedrine Amides: Pseudoephedrine, available in both enantiomeric forms, can be converted into an amide with a carboxylic acid. The α-proton can be removed to form an enolate. The chiral environment, dictated by the methyl and hydroxyl groups of the pseudoephedrine, directs the subsequent alkylation to occur with high diastereoselectivity. wikipedia.org

Diastereoselective Synthesis from Chiral Precursors

This strategy, often referred to as the "chiral pool" approach, utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids or sugars as starting materials. The existing chirality in the precursor is used to direct the formation of new stereocenters.

A prime example is the synthesis of enantiopure 1,2-amino alcohols starting from L-phenylalanine. nih.gov A multi-enzyme pathway can convert L-phenylalanine into either (R)- or (S)-1-phenyl-1,2-diol with high yield and excellent enantiomeric excess (>99% ee). nih.gov These chiral diols then serve as precursors for divergent routes to either 2-phenylglycinol or phenylethanolamine, demonstrating how the initial chirality of the amino acid dictates the final product's stereochemistry. nih.gov Similarly, other amino acids like L-Serine have been used as chiral precursors for the multi-kilogram scale synthesis of bioactive molecules containing a chiral amino alcohol moiety. mdpi.com

Enzymatic and Biocatalytic Pathways for Precursors or Analogs (e.g., from L-phenylalanine)

Biocatalysis leverages the high efficiency and exquisite selectivity of enzymes to perform chemical transformations. rsc.org Enzymes can catalyze the synthesis of chiral amino acids and their derivatives through various reactions, including asymmetric reductive amination and aldol (B89426) condensations. rsc.org

Multi-enzyme cascades have been designed for the synthesis of enantiomerically pure 2-phenylglycinol and phenylethanolamine from L-phenylalanine. nih.gov One such pathway explicitly proceeds through a chiral aldehyde intermediate. The process starts with the conversion of L-phenylalanine to a chiral diol, (R)-1-phenyl-1,2-diol. This diol is then oxidized by an alcohol oxidase to form the key intermediate, (R)-2-hydroxy-2-phenylacetaldehyde. Without isolation, this unstable aldehyde is then aminated by an amine dehydrogenase to yield enantiomerically pure (R)-phenylethanolamine with a 92% yield and an enantiomeric excess greater than 99.9%. nih.gov This cascade demonstrates a direct biocatalytic route to a stable analog via the targeted chiral amino aldehyde.

Another biocatalytic pathway for a precursor involves the decarboxylation of phenylalanine by aromatic amino acid decarboxylases (AADCs) to produce phenethylamine (B48288). acs.org This phenethylamine is then converted by other enzymes like amine oxidases or transaminases into 2-phenylacetaldehyde. acs.org

Pathway StepEnzyme ClassPrecursorProductReference
OxidationAlcohol Oxidase(R)-1-Phenyl-1,2-diol(R)-2-Hydroxy-2-phenylacetaldehyde nih.gov
Reductive AminationAmine Dehydrogenase(R)-2-Hydroxy-2-phenylacetaldehyde(R)-Phenylethanolamine nih.gov
DecarboxylationAromatic Amino Acid DecarboxylaseL-PhenylalaninePhenethylamine acs.org
Deamination/OxidationAmine Oxidase/DehydrogenasePhenethylamine2-Phenylacetaldehyde acs.org

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of catalysts, renewable feedstocks, and the avoidance of solvents.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under solvent-free conditions, is a core principle of green chemistry. This approach minimizes waste, reduces environmental impact, and can sometimes lead to shorter reaction times and higher yields.

Microwave-assisted organic synthesis under solvent-free conditions represents a significant green methodology. For example, the condensation reaction of aryl aldehydes with 2-aminothiophenol (B119425) to synthesize 2-arylbenzothiazoles has been efficiently carried out in the presence of the amino acid L-proline as a catalyst, without any solvent and with microwave irradiation. This method provides a green and inexpensive route to these heterocyclic compounds. Another relevant green approach is the solvent-free synthesis of α-aminonitriles, which are precursors to α-amino acids, on a silica (B1680970) gel support under microwave irradiation. These examples showcase the potential for applying solvent-free conditions to the synthesis of this compound and its derivatives, thereby reducing the environmental footprint of their production.

Atom Economy Considerations in Synthetic Design

Atom economy is a foundational principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.gov A higher atom economy signifies a more sustainable process with less waste generation. taylorandfrancis.com Designing a synthesis with high atom economy is paramount for developing environmentally and economically viable chemical manufacturing processes. wikipedia.org

For a target molecule like this compound, several hypothetical routes can be compared based on their theoretical atom economy. The most direct approach, such as the direct α-amination of phenylacetaldehyde, would theoretically offer the highest atom economy. In contrast, multi-step pathways that involve protecting groups or require stoichiometric reagents inherently have lower atom economy.

Table 1: Theoretical Atom Economy Comparison for Plausible Syntheses

Synthetic RouteReactantsDesired ProductByproductsTheoretical Atom Economy (%)
Direct α-Amination Phenylacetaldehyde, Ammonia, OxidantThis compoundReduced Oxidant, WaterHigh (depends on oxidant)
Reductive Amination Phenylglyoxal, Ammonia, H₂This compoundWater~90%
Strecker-type Synthesis Benzaldehyde, Ammonia, HCN, H₂O (for hydrolysis)This compoundFormic Acid, Ammonium (B1175870) saltsLow to Moderate

Note: The table presents a conceptual comparison. Actual values depend on the specific reagents and conditions used.

Use of Earth-Abundant Metal Catalysts (e.g., Mn-catalyzed reactions)

A key goal in sustainable chemistry is the replacement of precious metal catalysts like palladium, rhodium, and platinum with catalysts based on earth-abundant, less toxic, and more economical metals such as manganese, iron, and copper. nih.govorganic-chemistry.org Research in this area has yielded promising results for C-N bond-forming reactions relevant to the synthesis of this compound.

Manganese (Mn)-Catalyzed Reactions: Manganese is an attractive element for catalysis due to its low cost, low toxicity, and high natural abundance. nih.gov Manganese-based catalysts have been successfully developed for reductive amination processes, using molecular hydrogen as the reductant under mild conditions. rsc.org One reported system employs a manganese pincer complex to catalyze the alkylation of amines with aldehydes, achieving excellent yields for a wide range of substrates. rsc.org Furthermore, novel manganese catalysts have shown unique capabilities in intramolecular C-H amination, functionalizing even strong aliphatic C(sp³)—H bonds with high reactivity and chemoselectivity, highlighting their potential for direct amination strategies. nih.gov

Iron (Fe)-Catalyzed Reactions: Iron is another highly abundant and environmentally benign metal. Iron-catalyzed oxidative α-amination of ketones with sulfonamides has been demonstrated, providing a direct route to α-amino carbonyl compounds without needing to pre-functionalize the substrates. nih.govsmith.eduresearchgate.net While initial studies have focused on ketones, this methodology represents a significant advancement in direct C-N bond formation and is an active area of research for extension to aldehyde substrates. smith.eduacs.org The mechanism is believed to involve the formation of an iron enolate, which is then oxidized to create an electrophilic intermediate that reacts with the amine source. acs.org

Copper (Cu)-Catalyzed Reactions: Copper catalysts have proven effective for the direct α-amination of aldehydes and other carbonyl compounds. princeton.eduacs.org One approach uses a catalytic amount of copper(II) bromide to couple a range of carbonyl and amine substrates. princeton.eduacs.org The proposed mechanism involves the in-situ generation of an α-bromo carbonyl species, which is then displaced by the amine. The catalyst is reconstituted by oxygen-mediated reoxidation, making the process catalytic. princeton.edu This method has been successfully applied to aliphatic aldehydes, leading to the formation of α-amino acetals under very mild conditions. rsc.orgrsc.org

Table 2: Research Findings on Earth-Abundant Metal Catalysts for Amination

Metal CatalystReaction TypeSubstrate ExampleKey Findings
Manganese (Mn) Reductive AminationVarious aldehydes and aminesHigh yields (>90%) using H₂ as a reductant under mild conditions. rsc.org
Iron (Fe) Oxidative α-AminationDeoxybenzoin (ketone) and sulfonamidesDirect coupling without pre-functionalization; yields of 55-88%. nih.govresearchgate.net
Copper (Cu) Direct α-AminationAliphatic aldehydes and secondary aminesForms α-amino acetals in moderate to good yields under mild conditions. rsc.orgrsc.org

Minimization of Waste and Hazardous By-products

Minimizing waste is a direct consequence of maximizing efficiency, a principle that connects closely with atom economy and the use of catalysis. Traditional multi-step syntheses often generate substantial amounts of waste, including spent reagents, solvents, and purification media.

A classic, non-catalytic approach to synthesizing an α-amino aldehyde might involve the α-halogenation of phenylacetaldehyde, followed by nucleophilic substitution with ammonia. This two-step process is inherently wasteful. The bromination step requires a stoichiometric amount of a hazardous reagent like N-bromosuccinimide (NBS) or bromine, and the substitution step generates a full equivalent of salt byproduct (e.g., sodium bromide), which must be treated and disposed of.

In contrast, modern catalytic methods offer significant advantages in waste reduction:

Catalytic vs. Stoichiometric Reagents: The use of catalytic amounts of iron, copper, or manganese replaces the need for stoichiometric reagents, drastically reducing inorganic waste. nih.govrsc.orgprinceton.edu

One-Pot Reactions: Many modern procedures, such as reductive amination or three-component Strecker reactions, can be performed in a single reaction vessel ("one-pot"). wikipedia.orgnih.gov This minimizes solvent usage, transfer losses, and waste generated from intermediate workup and purification steps.

Avoiding Hazardous Intermediates: Direct C-H amination strategies bypass the need to generate and handle hazardous intermediates like α-halo aldehydes.

Green Solvents: There is a growing emphasis on using environmentally benign solvents. The Strecker reaction, for example, has been successfully demonstrated using water as a solvent in the presence of an indium catalyst, which simplifies the process and reduces reliance on volatile organic compounds (VOCs). nih.gov Catalytic reductive aminations have also been achieved in water using nanomicelle technology. organic-chemistry.org

The Strecker synthesis, while a powerful tool, serves as an example where waste streams must be carefully managed. The reaction traditionally uses hydrogen cyanide (HCN) or cyanide salts, which are acutely toxic. organic-chemistry.orgwikipedia.org The subsequent hydrolysis of the α-aminonitrile intermediate requires strong acidic or basic conditions, leading to the formation of large quantities of salt waste upon neutralization. masterorganicchemistry.com Therefore, from a waste minimization perspective, direct catalytic amination routes are far superior to this classical pathway.

Chemical Reactivity and Transformation Mechanisms of 2 Amino 2 Phenylacetaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group in 2-amino-2-phenylacetaldehyde is a primary site for a variety of chemical transformations, including nucleophilic additions, condensations, and redox reactions.

Nucleophilic Addition Reactions (e.g., with Grignard reagents, organolithium compounds)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. Organometallic reagents like Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles that add to the carbonyl group. pressbooks.pubmasterorganicchemistry.com The reaction with a Grignard reagent, for instance, results in the formation of a secondary alcohol after an acidic workup. pressbooks.pubvaia.comvaia.com The general mechanism involves the nucleophilic addition of the carbanion from the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated. libretexts.org

Table 1: Nucleophilic Addition Reactions of Aldehydes

ReagentProduct Type
Grignard Reagent (RMgX)Secondary Alcohol
Organolithium Compound (RLi)Secondary Alcohol
Hydride Reagents (e.g., NaBH4)Primary Alcohol

This table provides a summary of expected products from the reaction of an aldehyde with various nucleophilic reagents.

Condensation Reactions (e.g., Aldol-type, Knoevenagel)

This compound can participate in condensation reactions, which are crucial for forming new carbon-carbon bonds.

Aldol-type Condensation: Under appropriate basic or acidic conditions, the aldehyde can undergo self-condensation or cross-condensation with other enolizable carbonyl compounds. evitachem.comsigmaaldrich.com This reaction proceeds through the formation of an enolate intermediate which then acts as a nucleophile, attacking the carbonyl group of another molecule. sigmaaldrich.compearson.com For example, the aldol (B89426) addition of acetone (B3395972) to phenylacetaldehyde (B1677652) has been studied. researchgate.net

Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a weak base, typically an amine. wikipedia.orgsigmaaldrich.com The reaction is a cornerstone for the synthesis of α,β-unsaturated compounds and has been applied in the synthesis of various fine chemicals and pharmaceutical intermediates. sciensage.info The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then adds to the aldehyde, followed by dehydration. wikipedia.orgsigmaaldrich.com Zeolites have been explored as catalysts for this reaction. researchgate.net

Imine and Enamine Formation

The reaction of the aldehyde group with amines is a fundamental process in organic chemistry.

Imine Formation: With primary amines, this compound can form an imine, also known as a Schiff base, which is a compound containing a carbon-nitrogen double bond. masterorganicchemistry.comlibretexts.org This reaction is reversible and typically acid-catalyzed, involving the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orglibretexts.org

Enamine Formation: With secondary amines, the reaction proceeds to form an enamine ("ene" + "amine"). libretexts.orgmasterorganicchemistry.com After the initial nucleophilic addition and formation of a carbinolamine, the absence of a second proton on the nitrogen of the secondary amine prevents imine formation. Instead, a proton is lost from an adjacent carbon, leading to the formation of a carbon-carbon double bond. libretexts.orgmasterorganicchemistry.com Enamines are versatile intermediates in organic synthesis due to their nucleophilic character. nih.gov

Oxidation and Reduction Pathways

The aldehyde functionality of this compound can be readily oxidized or reduced.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid. Phenylacetaldehyde, a related compound, is readily oxidized to phenylacetic acid. wikipedia.orghmdb.cathegoodscentscompany.com In biological systems, this oxidation can be catalyzed by enzymes such as aldehyde dehydrogenase and aldehyde oxidase. iiarjournals.orgnih.gov Chemical oxidation can also be achieved using various oxidizing agents. For instance, acetophenone (B1666503) can be oxidized to 2-oxo-2-phenylacetaldehyde. rsc.org

Reduction: The aldehyde can be reduced to a primary alcohol. This can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. libretexts.org

Reactivity of the Primary Amine Group

The primary amine group in this compound is nucleophilic and can undergo reactions typical of primary amines.

Acylation and Sulfonylation Reactions

Acylation: The primary amine can be acylated by reacting with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is a common method for protecting the amine group or for synthesizing more complex molecules. smolecule.com

Sulfonylation: Similarly, the amine can react with sulfonyl chlorides to form sulfonamides. google.com This reaction is analogous to acylation and is often used in medicinal chemistry to introduce the sulfonamide functional group.

Alkylation Reactions

The presence of a primary amino group makes this compound a competent nucleophile in alkylation reactions. The nitrogen atom can react with various alkylating agents, such as alkyl halides, to form secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts. libretexts.org The reaction proceeds via a standard SN2 mechanism. libretexts.org

In addition to N-alkylation, the α-carbon can undergo alkylation. Enantioselective α-alkylation of aldehydes, including the structurally related phenylacetaldehyde, can be achieved through photo-organocatalysis. acs.org This process often involves the transient formation of a chiral enamine by reacting the aldehyde with a chiral amine catalyst. acs.orgacs.org The enamine can then be activated by light, either directly or through the formation of an electron-donor-acceptor (EDA) complex with the alkylating agent, to facilitate the stereoselective formation of a new carbon-carbon bond at the α-position. acs.org While specific studies on this compound are limited, the reactivity of phenylacetaldehyde suggests that the α-position is susceptible to alkylation, although the presence of the amino group may lead to competing N-alkylation or require a protection strategy. acs.orgrsc.org For instance, the reaction of phenylacetaldehyde with certain pyridinium (B92312) salts in the presence of a chiral amine catalyst and visible light can yield α-alkylated products, though this specific reaction was reported to be unsuccessful for phenylacetaldehyde itself under the tested conditions. rsc.org

Reactions with Carbonyl Compounds (e.g., imine formation, heterocyclic ring closure)

The primary amine functionality of this compound readily reacts with external carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases) as primary condensation products. This reaction is fundamental to many subsequent transformations. For example, reductive amination, where an aldehyde or ketone is treated with an amine in the presence of a reducing agent, proceeds through an imine intermediate. The reaction of phenylacetaldehyde with methylamine (B109427) and a reducing agent like sodium borohydride yields N-methyl-2-phenylethylamine, illustrating a common pathway. libretexts.org

The aldehyde group can participate in aldol condensation reactions with other carbonyl compounds. evitachem.com Phenylacetaldehyde has been shown to react with various aldehydes, such as acetaldehyde, 2-methylpropanal, and hexanal, to form α,β-unsaturated aldehydes like 2-phenyl-2-butenal (B1236094) and 2-phenyl-2-octenal. brewingforward.com This reactivity highlights the potential for this compound to act as the enol or enolate component in aldol-type additions. Biocatalytic aldol additions using fructose-1,6-bisphosphate aldolase (B8822740) (FSA) have been demonstrated with phenylacetaldehyde and acetone, yielding a β-hydroxy ketone. researchgate.net

Interplay Between Aldehyde and Amine Functionalities

The proximate aldehyde and amine groups in this compound enable a rich variety of intramolecular reactions and serve as a powerful combination for the construction of complex molecules through cascade and domino sequences.

This compound is a key intermediate in the synthesis of nitrogen-containing heterocycles. It can be generated in situ from precursors like 2-phenylglycinol through manganese-catalyzed acceptorless dehydrogenation. rsc.orgrsc.orgrsc.org

Pyrazine Synthesis: The self-condensation of two molecules of this compound leads to the formation of substituted pyrazines. This transformation occurs via a dehydrogenative self-coupling of β-amino alcohols. For example, heating 2-phenylglycinol with a manganese catalyst and a base like potassium hydroxide (B78521) (KOH) produces 2,5-diphenylpyrazine (B189496) in high yield. rsc.org The reaction proceeds through the initial formation of this compound, which then dimerizes and cyclizes. rsc.org

Pyrrole (B145914) Synthesis: The molecule can also be used to construct substituted pyrroles. In a manganese-catalyzed double acceptorless dehydrogenative coupling, 2-phenylglycinol is first converted to this compound. rsc.orgrsc.org This intermediate then couples with a second aldehyde, such as phenylacetaldehyde (formed in situ from 2-phenylethanol), in a base-mediated reaction to yield 2,4-disubstituted pyrroles. rsc.orgrsc.org This process involves the formation of both a C-N and a C-C bond in a single operation. rsc.org

Table 1: Synthesis of 2,4-Disubstituted Pyrroles via Dehydrogenative Coupling rsc.org
Amino Alcohol (Substrate 1)Primary Alcohol (Substrate 2)ProductYield (%)
2-Phenylglycinol2-(p-Tolyl)ethan-1-ol4-Phenyl-2-(p-tolyl)-1H-pyrrole75
2-Phenylglycinol2-(4-Methoxyphenyl)ethan-1-ol2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole73
2-Phenylglycinol2-(4-Bromophenyl)ethan-1-ol2-(4-Bromophenyl)-4-phenyl-1H-pyrrole80
2-Phenylglycinol2-(4-Chlorophenyl)ethan-1-ol2-(4-Chlorophenyl)-4-phenyl-1H-pyrrole78
2-Phenylglycinol2-(4-Fluorophenyl)ethan-1-ol2-(4-Fluorophenyl)-4-phenyl-1H-pyrrole72

The bifunctional nature of this compound makes it an ideal substrate or intermediate for cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without isolating intermediates. The related compound, 2-oxo-2-phenylacetaldehyde, is a known key intermediate in metal-free domino transformations for synthesizing 2-aroylbenzothiazoles from anilines and acetophenones. rsc.orgrsc.org

Phenylacetaldehyde itself participates in complex domino reactions. For instance, its reaction with malononitrile, catalyzed by imidazole (B134444), leads to intricate bicyclic products through a six-step domino sequence involving Knoevenagel condensation and Michael additions. d-nb.infonih.gov Similarly, a three-component domino reaction between a primary amine, a dialkyl acetylenedicarboxylate (B1228247), and 2-oxo-2-phenylacetaldehyde affords highly functionalized furanone derivatives. tubitak.gov.tr These examples underscore the potential of the this compound scaffold to engage in multicomponent reactions, where the amine and aldehyde can react sequentially with different partners to rapidly build molecular complexity.

Reactivity of the Phenyl Substituent

The phenyl ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. uomustansiriyah.edu.iq The rate and regioselectivity (the position of substitution—ortho, meta, or para) are governed by the electronic effects of the substituent already on the ring. In this case, the ring is substituted with a -CH(NH₂)(CHO) group.

Amino Group (-NH₂): An amino group is a powerful activating group and is strongly ortho-, para-directing due to its ability to donate electron density to the ring via resonance. minia.edu.eg

Aldehyde Group (-CHO): An aldehyde group is a deactivating group and is meta-directing because it withdraws electron density from the ring through resonance and induction. mnstate.edu

The net effect is complex. The activating, ortho-, para-directing influence of the amino group often dominates. However, under the acidic conditions frequently used for EAS reactions (e.g., Friedel-Crafts, nitration), the basic amino group will be protonated to form an ammonium group (-NH₃⁺). This protonated group is strongly deactivating and meta-directing. minia.edu.eg Therefore, the reaction conditions are critical. In neutral or basic media, substitution would be directed to the ortho and para positions, while in strongly acidic media, substitution would likely occur at the meta position.

Studies on related molecules show that phenylacetaldehyde can be trapped by flavonoids like isorhamnetin (B1672294) through electrophilic substitution on the flavonoid's electron-rich aromatic ring, demonstrating the electrophilic character that can be induced at the benzylic position. mdpi.com Furthermore, indole, an electron-rich heterocycle, is known to react with aldehydes like phenylacetaldehyde via electrophilic aromatic substitution-type reactions. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (if applicable to derivatives)

While palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds nih.govsioc-journal.cn, direct applications involving derivatives of this compound as coupling partners are not extensively documented in the literature. However, the reactivity of structurally similar compounds, such as 2-arylacetaldehydes, in palladium-catalyzed processes provides insight into potential synthetic pathways.

For instance, research has demonstrated the successful palladium-catalyzed intramolecular cross-dehydrogenative coupling of 2-arylacetaldehydes with 1H-benzo[d]imidazol-2-amines to synthesize fused imidazo[1,2-a]pyrimidines. acs.org In these reactions, the aldehyde functionality participates in a tandem sequence, although the amino group is not a substituent on the aldehyde itself. acs.org This suggests that the aldehyde moiety of a suitably protected this compound derivative could potentially engage in similar transformations. The success of such reactions often depends on the choice of catalyst, ligands, and reaction conditions to prevent side reactions like self-aldol condensation, to which phenylacetaldehyde is prone. acs.org

The general utility of palladium catalysis extends to a wide array of substrates, including aryl halides, organoboron compounds, and carboxylic acid derivatives. nih.govsioc-journal.cn The development of specialized phosphine (B1218219) ligands has been crucial for the success of many C-N bond-forming reactions. nih.gov In principle, the amino group of a this compound derivative could be a substrate for N-arylation via Buchwald-Hartwig amination, provided the aldehyde group is appropriately protected. Further research is required to explore and develop specific protocols for the palladium-catalyzed cross-coupling reactions of this compound derivatives.

Stereochemical Aspects of this compound Reactions

The presence of a stereocenter at the α-position to the aldehyde group makes this compound a valuable chiral building block. The stereochemical outcome of its reactions is a key area of investigation, encompassing diastereoselectivity, enantioselectivity, and kinetic resolution.

Diastereoselectivity in Reactions of Chiral this compound

When a chiral, enantiomerically pure form of this compound or its derivative reacts, the existing stereocenter can influence the creation of new stereocenters, a phenomenon known as diastereoselection. A notable example is the aldol reaction of silyl-protected derivatives of chiral this compound.

In a study of double asymmetric induction, the aldol reaction of chiral (R)- and (S)-2-(tert-butyldimethylsiloxy)-2-phenylacetaldehyde with a silyl (B83357) enol ether was examined in the presence of a chiral catalyst system. The inherent diastereofacial preference of the chiral aldehyde was found to be influenced by the chiral catalyst. When a chiral tin(II) triflate complex with (S)-1-methyl-2-[(N-naphthylamino)methyl]pyrrolidine was used, the reaction proceeded with excellent diastereoselectivity. Remarkably, the stereochemistry of the major product was primarily controlled by the chiral catalyst, regardless of the configuration of the starting chiral aldehyde.

For example, the reaction of both (R)- and (S)-2-(tert-butyldimethylsiloxy)-2-phenylacetaldehyde with 1-ethylthio-1-trimethylsiloxyethene under these conditions predominantly yielded the (2S, 3S) aldol adduct. This demonstrates a powerful catalyst-controlled diastereoselection that can override the intrinsic bias of the chiral substrate.

Starting Aldehyde ConfigurationDiastereomeric Ratio (syn:anti)Yield (%)Major Product Configuration
(R)98:288(2S, 3S)
(S)96:491(2S, 3S)

This table summarizes the results of a catalyst-controlled aldol reaction, showing high diastereoselectivity that is independent of the starting aldehyde's chirality.

Enantioselectivity in Reactions with Achiral Reagents

Enantioselectivity in reactions involving this compound typically refers to the preferential formation of one enantiomer when the aldehyde reacts with an achiral reagent under the influence of a chiral catalyst. The aldehyde itself is often used in its racemic form or as a prochiral precursor in these transformations.

Several organocatalytic systems have been developed to achieve high enantioselectivity in reactions with phenylacetaldehyde and related compounds. For example, proline and its derivatives have been used to catalyze the direct asymmetric α-aminooxylation of aldehydes, including phenylacetaldehyde, with nitrosobenzene. tohoku.ac.jp These reactions can produce α-aminooxy aldehydes with excellent enantioselectivity (up to 97% ee). tohoku.ac.jp

Similarly, chiral imidazolidinone catalysts have been employed for the enantioselective α-oxyamination of aldehydes. acs.org While phenylacetaldehyde itself sometimes shows modest selectivity due to competing background reactions, other aldehydes can be functionalized with high enantiomeric excess. acs.org In another example, an organocatalytic [6+2]-cycloaddition of pyrrole-2-carbinols with phenylacetaldehyde, catalyzed by a chiral phosphoric acid, yields highly substituted pyrrolizines with good yields and high enantioselectivity. acs.org

These examples highlight a common strategy where the enantioselectivity is induced by an external chiral catalyst rather than being substrate-controlled by a chiral form of this compound reacting with an achiral reagent.

Kinetic Resolution via Enzymatic or Catalytic Processes

Kinetic resolution is a powerful technique for separating a racemic mixture of this compound or its derivatives. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or enzyme, resulting in an enantioenriched unreacted substrate and a chiral product.

Enzymatic Kinetic Resolution: Enzymes, particularly transaminases (TAs), are highly effective for the kinetic resolution of chiral amines and amino alcohols. ω-Transaminases (ω-TAs) have been utilized for the kinetic resolution of various racemic amines and amino alcohols, such as 2-amino-2-phenylethanol (B122105), a closely related structure. mdpi.com In a typical ω-TA-catalyzed kinetic resolution, one enantiomer of the amine is selectively converted to the corresponding ketone, leaving the other enantiomer in high enantiomeric excess. mdpi.com The major drawback of kinetic resolution is the theoretical maximum yield of 50% for the desired enantiomer. mdpi.com

Catalytic Kinetic Resolution: Non-enzymatic catalytic systems have also been developed for this purpose. A notable approach is the dynamic kinetic resolution (DKR), which combines a kinetic resolution with in situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired chiral product. Chiral N-heterocyclic carbene (NHC) and chiral hydroxamic acid co-catalysts have been used for the kinetic resolution of cyclic secondary amines. ethz.ch Furthermore, chiral 4-aryl-pyridine-N-oxide catalysts have been designed for the acylative dynamic kinetic resolution of hemiaminal intermediates derived from aldehydes, including 2-phenylacetaldehyde, affording products with high yields and enantioselectivities (up to 97% ee). acs.org

Catalyst/Enzyme TypeSubstrate TypeResolution TypeKey Features
ω-TransaminaseRacemic amino alcoholsKinetic ResolutionHigh enantioselectivity (ee >99%); limited to 50% max yield. mdpi.com
Chiral Phosphoric AcidRacemic α,α-disubstituted aldehydesDynamic Kinetic ResolutionDomino aldol/dehydration; moderate yield and enantioselectivity. rsc.org
Chiral 4-Aryl-pyridine-N-oxideHemiaminals from aldehydesDynamic Kinetic ResolutionHigh yields (78–93%) and excellent enantioselectivities (87–97% ee). acs.org

This table provides an overview of different catalytic systems used for the kinetic resolution of this compound and related compounds.

Applications of 2 Amino 2 Phenylacetaldehyde As a Synthetic Building Block

Role in the Synthesis of Heterocyclic Compounds

2-Amino-2-phenylacetaldehyde serves as a precursor for the synthesis of a range of heterocyclic compounds, including those containing nitrogen, oxygen, and sulfur atoms. Its utility is often demonstrated through in situ generation from more stable precursors like 2-phenylglycinol.

The construction of nitrogen-containing heterocycles is a prominent application of this compound and its derivatives.

Pyrroles:

A notable method for the synthesis of 2,4-disubstituted pyrroles involves the manganese-catalyzed double acceptorless dehydrogenative coupling of 2-phenylglycinol with primary alcohols. nih.govacs.org In this reaction, 2-phenylglycinol undergoes dehydrogenation to form this compound in situ. acs.orgresearchgate.net This intermediate then couples with a second aldehyde, generated from the dehydrogenation of the primary alcohol, to yield the pyrrole (B145914) ring system. nih.gov This process is atom-economical, producing only water and hydrogen gas as byproducts. nih.gov The reaction demonstrates good functional group tolerance, with various substituted phenylethanols and even heteroaromatic alcohols like 2-(thiophene-2-yl)ethan-1-ol reacting effectively to produce the corresponding pyrroles in good yields. researchgate.net

Table 1: Synthesis of 2,4-Disubstituted Pyrroles via Dehydrogenative Coupling

2-Phenylglycinol DerivativePrimary AlcoholProductYield (%)
2-Phenylglycinol2-Phenylethanol2,4-Diphenyl-1H-pyrrole75
2-Phenylglycinol2-(p-Tolyl)ethan-1-ol4-Phenyl-2-(p-tolyl)-1H-pyrrole72
2-Phenylglycinol2-(4-Methoxyphenyl)ethan-1-ol2-(4-Methoxyphenyl)-4-phenyl-1H-pyrrole78
2-Phenylglycinol2-(4-Bromophenyl)ethan-1-ol2-(4-Bromophenyl)-4-phenyl-1H-pyrrole80
2-Phenylglycinol2-(Thiophen-2-yl)ethan-1-ol4-Phenyl-2-(thiophen-2-yl)-1H-pyrrole69 researchgate.net

Imidazoles:

While direct synthesis from this compound is less common, the structurally related phenylacetaldehyde (B1677652) is a key starting material for various imidazole (B134444) syntheses. For instance, 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole (B1362699) can be synthesized through the reaction of 2-aminothiazole (B372263) with phenylacetaldehyde. nih.gov This reaction highlights the utility of the phenylacetaldehyde core in building fused imidazole systems.

Quinolines:

The synthesis of quinolines can be achieved through Povarov-type reactions, which typically involve the cycloaddition of an aromatic imine with an alkene. wikipedia.orgbeilstein-journals.org In a variation of this reaction, aryl(alkyl)acetaldehydes, including phenylacetaldehyde, can function as alkene surrogates. acs.orgbeilstein-journals.org A synergistic iodine-amine promoted formal [4+2] cycloaddition of methyl ketones, arylamines, and aryl(alkyl)acetaldehydes has been developed for the modular synthesis of 2-acyl-3-aryl(alkyl)quinolines. acs.orgbeilstein-journals.org This suggests a potential pathway for the utilization of this compound in the construction of substituted quinoline (B57606) frameworks.

The synthesis of furan (B31954) derivatives often involves precursors with a 1,4-dicarbonyl or equivalent functionality. While direct examples starting from this compound are not prevalent in the literature, the closely related 2-oxo-2-phenylacetaldehyde is utilized in a three-component domino reaction with a primary amine and a dialkyl acetylenedicarboxylate (B1228247) to afford alkyl 2-benzoyl-4-alkylamino-5-oxo-2,5-dihydro-3-furan carboxylate derivatives. nih.gov This reaction proceeds through a sequence of Michael addition, an aldol-like reaction, and subsequent γ-lactonization. nih.gov The amenability of the underlying phenylacetaldehyde skeleton to such cyclizations suggests the potential for developing synthetic routes to furan-containing structures from this compound, likely after appropriate functional group manipulation.

The phenylacetaldehyde structural motif is a valuable precursor for the synthesis of various sulfur-containing heterocycles, particularly thiophenes and thiazoles.

Thiophenes:

2-Aminothiophenes can be synthesized using the Gewald reaction, which involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile and elemental sulfur in the presence of a base. Phenylacetaldehyde is a suitable starting material for this reaction, leading to the formation of 2-amino-5-phenylthiophenes. Current time information in Bangalore, IN. For example, a library of 2-aminothiophenes has been synthesized where the 5-phenylthiophene core was derived from 2-phenylacetaldehyde. Current time information in Bangalore, IN.

Thiazoles:

The synthesis of thiazole (B1198619) derivatives can also be accomplished using precursors related to this compound. For instance, 2,5-disubstituted thiazoles have been synthesized from N-substituted α-amino acids, which share a similar structural framework. organic-chemistry.org In a more direct example, 6-phenyl-2,3-dihydroimidazo[2,1-b]thiazole is prepared from 2-aminothiazole and phenylacetaldehyde, demonstrating the formation of a fused thiazole ring system. nih.gov Furthermore, a copper-catalyzed aerobic oxidative synthesis of thiazoles from phenylacetic aldehyde, primary amines, and elemental sulfur has been reported. organic-chemistry.org

Utility in Asymmetric Synthesis

The inherent chirality of this compound, often derived from the readily available and enantiopure 2-phenylglycinol, makes it a valuable asset in the field of asymmetric synthesis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgmdpi.com Chiral 1,2-amino alcohols, such as 2-phenylglycinol, are widely used as precursors for the synthesis of effective chiral auxiliaries. rsc.org For example, (R)-(–)-2-phenylglycinol can be used to prepare chiral oxazolidines. rsc.org These oxazolidine (B1195125) derivatives can then be acylated and subjected to various stereoselective transformations, such as Diels-Alder reactions or alkylations. The chiral auxiliary directs the approach of the reagent to one face of the molecule, leading to the preferential formation of one diastereomer. After the reaction, the auxiliary can be cleaved and recovered. The use of amino acid derivatives as chiral auxiliaries in asymmetric Diels-Alder reactions has been well-documented, providing high levels of diastereoselectivity. acs.org

Chiral ligands are crucial for transition metal-catalyzed asymmetric reactions. Enantiomerically pure amino alcohols are important building blocks for a variety of chiral ligands. (S)-(+)-2-Phenylglycinol is a known precursor for the synthesis of chiral ligands used in asymmetric catalysis. For instance, Schiff base ligands can be generated in situ from the condensation of o-vanillin with R- or S-2-phenylglycinol. nih.gov These chiral ligands have been successfully used to assemble chiral multinuclear transition metal magnetic clusters. nih.gov

Additionally, chiral oxazoline (B21484) ligands, which are highly effective in a range of asymmetric catalytic reactions, can be synthesized from amino alcohols. Chiral oxazoline cobalt and manganese complexes have been prepared by refluxing a mixture of 2-cyanophenol and D-phenylglycinol in the presence of the corresponding metal salt. nih.gov This one-step templated synthesis provides direct access to the organometallic complexes. nih.gov These examples underscore the importance of the 2-amino-2-phenylethanol (B122105) framework, derived from 2-phenylglycinol, in the development of novel chiral ligands and catalysts for asymmetric synthesis.

Building Block for Enantiomerically Pure Complex Organic Molecules

This compound, possessing a chiral center, is a valuable synthon for asymmetric synthesis, enabling the construction of enantiomerically pure complex organic molecules. Its utility is particularly highlighted in biocatalytic processes where enzymes are used to achieve high stereoselectivity.

Research has demonstrated multi-enzyme cascade reactions that utilize derivatives of this compound to produce high-value chiral molecules. In one such pathway, L-phenylalanine is converted through several steps into a chiral diol intermediate. nih.govhims-biocat.eu This diol is then oxidized by an alcohol oxidase to yield either the (S)- or (R)-enantiomer of 2-hydroxy-2-phenylacetaldehyde (B1212011), a direct precursor that is subsequently aminated by an amine dehydrogenase to furnish enantiomerically pure phenylethanolamine. nih.govhims-biocat.euacs.org This enzymatic approach is noted for its high atom economy and sustainability, avoiding the toxic metals and reagents often required in traditional chemical synthesis. nih.govhims-biocat.eu The ability to produce optically pure 1,2-amino alcohols is critical, as these compounds are important for their biological activities and as building blocks for other chiral molecules. nih.gov

Table 1: Enzymatic Cascade for Enantiopure Phenylethanolamine

StepReactantEnzymeProductYield/Enantiomeric Excess (ee)
1L-phenylalanineMulti-enzyme process(R)-1-phenyl-1,2-diol75% yield, >99% ee nih.govhims-biocat.eu
2(R)-1-phenyl-1,2-diolAlcohol Oxidase(R)-2-hydroxy-2-phenylacetaldehydeIntermediate
3(R)-2-hydroxy-2-phenylacetaldehydeAmine Dehydrogenase(R)-phenylethanolamine92% yield, >99.9% ee nih.govhims-biocat.eu

Precursor to Complex Organic Molecules

Construction of Amino Alcohols and Diamines

This compound serves as a fundamental precursor for the synthesis of more complex structures such as vicinal amino alcohols and diamines, which are prevalent motifs in pharmaceuticals and chiral ligands.

The synthesis of 1,2-amino alcohols often involves the reduction of α-amino aldehydes or the amination of α-hydroxy aldehydes. acs.org As detailed previously, enzymatic cascades can effectively convert precursors into enantiomerically pure amino alcohols like 2-phenylglycinol and phenylethanolamine. nih.govhims-biocat.eu

These chiral amino alcohols can be further elaborated into vicinal (1,2-)diamines. A common strategy involves the conversion of the amino alcohol's hydroxyl group into a better leaving group, followed by nucleophilic substitution with a nitrogen-containing nucleophile. One such method proceeds through an aziridine (B145994) intermediate. The amino alcohol is first converted into a chiral aziridine, which then undergoes regioselective and diastereoselective ring-opening with an azide (B81097) source like hydrazoic acid (HN₃) to form an azido (B1232118) amine. mdpi.com Subsequent reduction of the azide, typically via a Staudinger reaction, yields the desired vicinal diamine. mdpi.com An alternative route involves converting the amino alcohol into a cyclic sulfamidate, which can also be opened by sodium azide in an Sₙ2 reaction to produce the azido amine precursor to the diamine. mdpi.com These multi-step syntheses provide access to a series of chiral vic-diamines with well-defined stereochemistry. mdpi.com

Table 2: General Synthetic Route for Vicinal Diamines from β-Amino Alcohols

StepStarting MaterialKey Reagent(s)Intermediate/ProductKey Transformation
1Chiral β-Amino Alcohole.g., Mitsunobu reaction conditionsChiral AziridineIntramolecular cyclization mdpi.com
2Chiral AziridineHydrazoic Acid (HN₃)Azido AmineAziridine ring-opening mdpi.com
3Azido Aminee.g., Triphenylphosphine (Staudinger Reduction)Vicinal DiamineAzide reduction mdpi.com

Synthesis of Peptidomimetics and Amino Acid Derivatives

In the field of medicinal chemistry, this compound (also known as phenylglycinal) functions as an unnatural amino acid derivative used in the construction of peptidomimetics. These are molecules designed to mimic the structure and function of natural peptides but with improved stability and bioavailability. rsc.org

The synthesis of peptidomimetics often employs solid-phase synthesis, a technique originally developed for peptide construction by Bruce Merrifield. jacsdirectory.com This method allows for the sequential building of a molecule on an insoluble polymer resin support, which simplifies purification by allowing reagents to be washed away after each step. jacsdirectory.com For constructing peptidomimetics with a C-terminal carboxylic acid, 2-chlorotrityl chloride (2-CTC) resin is frequently used due to its selectivity for this functional group and its acid lability, which allows for cleavage of the final product from the resin under specific acidic conditions. jacsdirectory.com By incorporating building blocks like this compound, chemists can introduce specific structural features, such as the phenyl group for hydrophobicity or conformational constraint, into the peptidomimetic backbone. rsc.org This approach has been used to develop potent, non-peptidic inhibitors for enzymes like oligosaccharyl transferase. rsc.org

Building Block for Natural Product Frameworks (emphasizing synthetic routes, not biological activities of final products)

This compound and its close derivative, phenylacetaldehyde, are key building blocks in the synthesis of various natural product frameworks, most notably tetrahydroisoquinoline (THIQ) alkaloids.

The biosynthesis of THIQ alkaloids in engineered yeast platforms provides a clear example of this synthetic utility. In these systems, amino acids such as L-phenylalanine are catabolized via the Ehrlich pathway. researchgate.netnih.gov This pathway involves sequential transamination and decarboxylation reactions to convert the amino acid into its corresponding aldehyde. nih.gov Specifically, L-phenylalanine is converted to phenylacetaldehyde (PAA). researchgate.netnih.gov This aldehyde then undergoes a Pictet-Spengler condensation reaction with dopamine (B1211576) (which is also produced by the engineered yeast) to form the core THIQ scaffold, such as (S)-norcoclaurine. researchgate.net This chemo-enzymatic strategy demonstrates a powerful route to complex alkaloid structures from simple precursors.

Another application is in the synthesis of fragrances. Phenylacetaldehyde is used in the acetalization reaction with glycerol (B35011) to produce cyclic acetals that are known as hyacinth fragrances. rsc.org This reaction is efficiently catalyzed by heterogeneous catalysts like zirconium-containing metal-organic frameworks (MOFs), which provide the necessary Brønsted acid sites for the reaction to proceed. rsc.org

Table 3: Synthesis of Tetrahydroisoquinoline (THIQ) Framework

Reactant 1Reactant 2Key Reaction TypeCatalyst/SystemProduct Framework
Phenylacetaldehyde (from Phenylalanine)DopaminePictet-Spengler ReactionNorcoclaurine synthase (NCS) enzyme in engineered yeastTetrahydroisoquinoline (THIQ) researchgate.netnih.gov

Non-Clinical Applications in Material Science

Monomer in Polymer Synthesis

The aldehyde functionality of this compound and its parent compound, phenylacetaldehyde, allows for their participation in polymerization reactions. Phenylacetaldehyde is used in the synthesis of certain polyesters, where it can act as a rate-controlling additive during the polymerization process. wikipedia.org

Furthermore, phenylacetaldehyde is employed in the post-polymerization modification of existing polymers. One method involves the Wittig reaction, where a polymer containing a pendant phosphonium (B103445) salt is reacted with an aldehyde, such as phenylacetaldehyde, in the presence of a base to introduce unsaturated functionalities onto the polymer backbone. google.com In other examples, phenylacetaldehyde participates in multicomponent reactions to create polyamidine derivatives from polymers containing azide groups. acs.org

Given that the aldehyde group is the reactive moiety in these processes, this compound could theoretically be used in a similar fashion. Its incorporation as a monomer or a modifying agent would introduce both the phenyl ring and a reactive primary amine group into the final polymer structure, offering pathways to new materials with tailored properties.

Precursor for Advanced Materials (e.g., dyes, flavor additives, though these are typically derived from 2-phenylacetaldehyde itself, not this compound)

While this compound is a reactive synthetic intermediate, its direct application as a precursor for advanced materials such as dyes and flavor additives is not widely documented. As noted, these applications are more commonly associated with its structural analog, 2-phenylacetaldehyde. chemicalbook.comthegoodscentscompany.comwikipedia.orgflavoractiv.comguidechem.com 2-Phenylacetaldehyde is a well-known fragrance and flavoring agent, valued for its sweet, honey-like, and floral aroma. thegoodscentscompany.comwikipedia.orgflavoractiv.com It is used in the formulation of perfumes, and as a flavor component in foods and beverages. chemicalbook.comthegoodscentscompany.comflavoractiv.com Furthermore, 2-phenylacetaldehyde is utilized in the synthesis of polymers like polyesters, where it can act as a rate-controlling additive. chemicalbook.comwikipedia.org

The synthesis of azo dyes, a significant class of colored compounds, typically involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound. unb.ca While this compound possesses an amino group that could potentially undergo diazotization, its instability and the presence of a reactive aldehyde group may complicate this process, making other aromatic amines more suitable starting materials for dye synthesis.

In the context of flavor chemistry, the desirable aroma profiles are often linked to specific molecular structures. The scent of 2-phenylacetaldehyde is a key contributor to the flavor of various foods, including tomatoes. pnas.org The introduction of an amino group, as in this compound, would significantly alter the molecule's chemical properties and its sensory perception, likely moving away from the characteristic floral and honeyed notes of its non-aminated counterpart.

While direct evidence for the use of this compound in the synthesis of dyes and flavor additives is scarce, its role as a synthetic building block suggests a potential, albeit unexplored, avenue for the creation of novel functional materials. Its bifunctional nature could, in principle, be exploited to synthesize unique dye structures or other advanced materials through carefully designed reaction pathways.

Computational and Theoretical Investigations of 2 Amino 2 Phenylacetaldehyde

Electronic Structure and Conformational Analysis

The spatial arrangement of atoms and the distribution of electrons are fundamental to the reactivity and properties of 2-amino-2-phenylacetaldehyde. Computational analysis allows for a detailed exploration of these characteristics.

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the electronic structure of this compound. core.ac.uk DFT methods, such as those employing the B3LYP functional with a basis set like 6-31G(d), are often used to predict molecular geometries, vibrational frequencies, and electronic properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

Ab initio calculations, while computationally more intensive, can provide even higher accuracy. acs.orgrsc.orgresearchgate.netelsevierpure.com These calculations for this compound would reveal the distribution of electron density, indicating the nucleophilic and electrophilic sites within the molecule. The amino group is an electron-donating group, which influences the electronic properties of the phenyl ring and the carbonyl group. The phenyl group, in turn, can participate in π-stacking interactions.

The following table illustrates the kind of data that can be obtained from such calculations. The values are hypothetical and for illustrative purposes.

Calculated Property Method/Basis Set Value
Total EnergyDFT/B3LYP/6-31G(d)-478.9 Hartree
HOMO EnergyDFT/B3LYP/6-31G(d)-5.8 eV
LUMO EnergyDFT/B3LYP/6-31G(d)-0.9 eV
Dipole MomentDFT/B3LYP/6-31G(d)2.5 D

This table is for illustrative purposes and does not represent actual experimental data.

This compound can exist in various conformations due to the rotation around its single bonds. Conformational analysis using computational methods can identify the most stable isomers and the energy barriers between them. ethz.ch The primary rotations would be around the C-C bond connecting the phenyl ring and the chiral carbon, and the C-N bond of the amino group.

The relative energies of these conformers are influenced by steric hindrance between the bulky phenyl and aldehyde groups, as well as potential intramolecular hydrogen bonding between the amino and carbonyl groups. A potential energy surface can be mapped out by systematically rotating these bonds and calculating the energy at each step. This landscape would reveal the global minimum energy conformation and other low-energy, populated conformers. ethz.ch

The following table provides a hypothetical energy landscape for the major conformers of this compound.

Conformer Dihedral Angle (N-C-C-Ph) Relative Energy (kcal/mol)
Anti180°0.0
Gauche 160°1.2
Gauche 2-60°1.5
Eclipsed5.0

This table is for illustrative purposes and does not represent actual experimental data.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound, identifying transition states, and understanding the factors that control reactivity and selectivity.

This compound is a known intermediate in reactions such as the double dehydrogenative coupling of amino alcohols to form pyrazines. rsc.orgrsc.org Computational methods can be employed to model the transition states of such transformations. core.ac.uk Transition state analysis involves locating the saddle point on the potential energy surface that connects reactants and products. acs.org

For example, in the self-coupling of this compound to form a dihydropyrazine (B8608421) intermediate, DFT calculations could be used to model the transition state of the initial C-N bond formation. The calculated activation energy for this step would provide insight into the reaction kinetics. The geometry of the transition state would reveal the atomic arrangement at the point of highest energy, offering a detailed picture of the bond-forming process. researchgate.net

The choice of solvent can significantly impact the rate and outcome of a reaction. Computational models can simulate the effect of different solvents on the reactivity of this compound. evitachem.com Implicit solvent models, such as the Polarizable Continuum Model (PCM), can account for the bulk electrostatic effects of the solvent. Explicit solvent models, while more computationally demanding, can provide a more detailed picture by including individual solvent molecules and their specific interactions with the solute.

For a polar molecule like this compound, polar solvents would be expected to stabilize the ground state and any charged or highly polar transition states. Computational studies could quantify this stabilization, helping to explain experimentally observed solvent-dependent reactivity.

In catalyzed reactions, understanding the interaction between the catalyst and the substrate is crucial for explaining the catalytic effect. For instance, in the manganese-catalyzed dehydrogenative coupling of 2-phenylglycinol, this compound is formed as an intermediate that interacts with the manganese catalyst. rsc.orgrsc.org

Computational modeling, often using DFT, can be used to study the geometry and electronic structure of the catalyst-substrate complex. acs.org This can involve calculating the binding energy of this compound to the manganese center and analyzing the nature of the bonding interactions. Such studies can reveal how the catalyst activates the substrate for the subsequent reaction steps. rsc.orgrsc.org

The following table presents hypothetical data from a computational study of the interaction between a manganese catalyst and this compound.

Parameter Value
Binding Energy (kcal/mol)-15.2
Mn-N bond distance (Å)2.15
Mn-O bond distance (Å)2.05
Charge transfer (e-)0.35 (from substrate to catalyst)

This table is for illustrative purposes and does not represent actual experimental data.

Spectroscopic Property Prediction and Interpretation (Hypothetical Approach)

Computational chemistry offers powerful tools to predict the spectroscopic characteristics of molecules, providing insights that complement experimental data. These predictions are typically achieved using methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and its time-dependent variant (TD-DFT).

NMR Chemical Shift Predictions

To predict the Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) of this compound, researchers would typically employ DFT calculations. mdpi.comnsf.govnih.gov The process involves optimizing the molecule's three-dimensional geometry and then calculating the magnetic shielding tensors for each nucleus using methods like Gauge-Including Atomic Orbitals (GIAO). liverpool.ac.uk These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. nsf.govnih.gov Such calculations can help in assigning experimental spectra and understanding how the electronic environment of each atom is influenced by the phenyl, amino, and aldehyde groups.

Vibrational Frequencies (IR, Raman)

The prediction of infrared (IR) and Raman spectra involves calculating the harmonic vibrational frequencies of the molecule. faccts.deuni-siegen.de After obtaining the optimized geometry of this compound at a specific level of theory (e.g., B3LYP with a suitable basis set), a frequency calculation is performed. arxiv.orgnih.gov This computation determines the normal modes of vibration. For a mode to be IR active, it must involve a change in the molecule's dipole moment. scm.com For a mode to be Raman active, it must involve a change in the molecule's polarizability. scm.com The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other theoretical approximations. uni-siegen.de The resulting predicted spectra would show characteristic peaks for N-H, C=O, C-H (aromatic and aliphatic), and C-N stretching and bending modes, providing a vibrational "fingerprint" for the molecule.

UV-Vis Absorption Characteristics

The electronic absorption characteristics in the Ultraviolet-Visible (UV-Vis) range are predicted using methods like Time-Dependent Density Functional Theory (TD-DFT). researchgate.netrespectprogram.orgresearchgate.net These calculations provide information about the electronic transitions between molecular orbitals. For this compound, TD-DFT would calculate the excitation energies required to move an electron from an occupied orbital (like the highest occupied molecular orbital, HOMO) to an unoccupied one (like the lowest unoccupied molecular orbital, LUMO). The calculations yield the absorption wavelength (λmax) and the corresponding oscillator strength (f), which relates to the intensity of the absorption band. gaussian.comsapub.org The predicted spectrum would likely show absorptions corresponding to π → π* transitions within the phenyl ring and potentially n → π* transitions involving the carbonyl group.

Molecular Dynamics Simulations (Hypothetical Approach)

Molecular dynamics (MD) simulations model the physical movement of atoms and molecules over time, offering a view of their dynamic behavior. nih.govwikipedia.org This technique could be used to understand how this compound behaves in different chemical environments.

Behavior in Reaction Environments

MD simulations could model this compound in various solvents to understand its conformational flexibility and interactions with solvent molecules. mdpi.com For instance, simulations could explore the stability of the molecule, intramolecular hydrogen bonding between the amino and aldehyde groups, and the orientation of the phenyl ring. By observing the molecule's trajectory in a simulated reaction medium, researchers could gain insights into its preferred conformations, which can be crucial precursors to chemical reactions.

Interaction with Model Systems (e.g., enzyme active sites in non-clinical contexts)

To study how this compound might interact with an enzyme, MD simulations are an invaluable tool. While no studies exist for this specific molecule, research on related compounds like phenylacetaldehyde (B1677652) has shown its utility. rsc.orgrsc.org A hypothetical simulation would involve docking this compound into the active site of a relevant enzyme, such as a transaminase or an amino acid decarboxylase. nih.gov The MD simulation would then reveal the dynamic interactions between the substrate and the amino acid residues of the enzyme's active site. acs.org This could identify key hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the substrate within the active site, providing a molecular basis for understanding potential enzyme-catalyzed transformations. rcsb.org

Derivatives and Analogues of 2 Amino 2 Phenylacetaldehyde

Synthesis of Substituted 2-Amino-2-phenylacetaldehyde Derivatives

The synthesis of derivatives of this compound can be achieved by introducing substituents at various positions on the parent molecule. These derivatives are often generated in situ from more stable precursors, such as substituted 2-phenylglycinols.

Substituents on the phenyl ring can be introduced to modulate the electronic and steric properties of the molecule. A common strategy involves the manganese-catalyzed dehydrogenation of substituted 2-phenylglycinol precursors to generate the corresponding this compound derivatives in situ. rsc.orgrsc.org This method has been successfully employed for the synthesis of derivatives bearing both alkyl and halogen substituents. rsc.orgrsc.org

For instance, 2-phenylglycinols with methyl, methoxy (B1213986), and halogen (fluoro, chloro, bromo) groups on the aromatic ring have been used as starting materials. rsc.orgrsc.org These precursors undergo β-hydride elimination to produce the transient substituted this compound, which can then be used in subsequent reactions, such as the synthesis of substituted pyrroles. rsc.orgrsc.org

Table 1: Synthesis of Phenyl-Substituted this compound Derivatives from 2-Phenylglycinol Precursors

Precursor (Substituted 2-Phenylglycinol) In Situ Derivative Formed Subsequent Product Example Reference
2-(p-Tolyl)glycinol 2-Amino-2-(p-tolyl)acetaldehyde 2-Phenyl-4-(p-tolyl)pyrrole rsc.org
2-(4-Methoxyphenyl)glycinol 2-Amino-2-(4-methoxyphenyl)acetaldehyde 4-(4-Methoxyphenyl)-2-phenylpyrrole rsc.org
2-(4-Bromophenyl)glycinol 2-Amino-2-(4-bromophenyl)acetaldehyde 4-(4-Bromophenyl)-2-phenylpyrrole rsc.org
2-(4-Chlorophenyl)glycinol 2-Amino-2-(4-chlorophenyl)acetaldehyde 4-(4-Chlorophenyl)-2-phenylpyrrole rsc.org
2-(4-Fluorophenyl)glycinol 2-Amino-2-(4-fluorophenyl)acetaldehyde 4-(4-Fluorophenyl)-2-phenylpyrrole rsc.org

The primary amine group of this compound is a key site for derivatization, allowing for the formation of secondary amines, tertiary amines, and amides.

Secondary and Tertiary Amines: A prevalent method for creating N-alkylated derivatives is reductive amination. libretexts.orgwikipedia.org This one-step process involves treating an aldehyde, in this case, a phenylacetaldehyde (B1677652) derivative, with a primary or secondary amine in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄). libretexts.org For example, the reaction of phenylacetaldehyde with methylamine (B109427) yields N-methyl-2-phenylethylamine. libretexts.org This reaction proceeds through an intermediate imine, which is then reduced to the final amine. wikipedia.org This method can be used to synthesize a wide array of N-substituted derivatives. libretexts.org For instance, 1-phenethyl-4-anilinoperhydroazepine can be synthesized via reductive alkylation using phenylacetaldehyde. nih.gov

Amides: N-acyl derivatives are another important class of modifications. These can be synthesized by reacting phenylacetaldehyde with an amide and carbon monoxide in a process known as amidocarbonylation. google.com This has been used to produce compounds like N-acetyl-β-phenylalanine from phenylacetaldehyde and acetamide. google.com

Table 2: Examples of Amine Group Modifications

Modification Type Synthetic Method Reactants Product Class Reference
Secondary Amine Reductive Amination Phenylacetaldehyde, Primary Amine (e.g., Methylamine), NaBH₄ N-Alkyl-2-phenylethylamine libretexts.org
Tertiary Amine Reductive Amination Phenylacetaldehyde, Secondary Amine, DMAB Tertiary Amine chemrxiv.org
Amide (N-Acyl) Amidocarbonylation Phenylacetaldehyde, Acetamide, CO, Catalyst N-Acetyl-β-phenylalanine google.com

The aldehyde functional group is highly reactive and can be either transformed into other functional groups or temporarily protected as a "masked aldehyde."

Carboxylic Acid Derivatives: The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid derivative. evitachem.comwikipedia.org This conversion results in the formation of phenylacetic acid derivatives. evitachem.com The oxidation can be achieved using various oxidizing agents. msu.edulibretexts.org For example, chromic acid or potassium permanganate (B83412) are strong oxidizing agents capable of converting aldehydes to carboxylic acids. libretexts.org

Masked Aldehydes: Due to the high reactivity of aldehydes, they are often generated in situ from more stable precursors, a concept known as using a "masked aldehyde." In many synthetic routes, this compound is not isolated but is formed from a precursor like 2-phenylglycinol immediately before its use in a subsequent reaction step. rsc.orgacs.org The alcohol group in 2-phenylglycinol serves as a stable "mask" for the aldehyde, which is revealed through an oxidation or dehydrogenation reaction when needed. rsc.orgacs.org Another strategy involves using a diol side-chain that can be cleaved under mild oxidation to reveal the aldehyde, a technique used in peptide synthesis to avoid premature reactions. nih.gov

Comparative Reactivity Studies of Derivatives

The introduction of different functional groups onto the this compound scaffold significantly influences the molecule's reactivity and the selectivity of its subsequent chemical transformations. These effects are broadly categorized as electronic and steric.

The electronic nature of substituents on the phenyl ring plays a critical role in the reactivity of the derivative. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the molecule, affecting reaction rates and product yields.

In the manganese-catalyzed synthesis of pyrroles, where substituted this compound is an intermediate, the electronic properties of the substituents have a discernible effect. rsc.orgrsc.org

Electron-Donating Groups: Phenyl ring substituents like methyl (-CH₃) and methoxy (-OCH₃) groups generally lead to good yields of the final pyrrole (B145914) products (up to 75%). rsc.org

Electron-Withdrawing Groups: Halogen substituents (–Br, –Cl, –F) also result in excellent yields (72% to 80%). rsc.orgrsc.org Furthermore, derivatives with strongly electron-withdrawing groups like trifluoromethyl (–CF₃) demonstrate excellent reactivity, affording the corresponding pyrrole in high yield (81%). rsc.orgrsc.org

Conversely, in some reactions, EWGs can have a negative impact. For example, in the aza-Prins cyclization of benzaldehyde (B42025) derivatives, groups like nitro (-NO₂) and methoxycarbonyl (-CO₂Me) led to lower product yields. csic.es In the reductive amination of acetophenone (B1666503) derivatives, a substrate with a strong electron-donating group (p-methyl) was the least converted, while one with a strong electron-withdrawing group (m-fluoro) showed the highest conversion. researchgate.net This highlights that the influence of electronic effects is highly dependent on the specific reaction mechanism.

Table 3: Influence of Electronic Substituents on Product Yield in Pyrrole Synthesis

Phenyl Substituent Electronic Effect Resulting Pyrrole Yield Reference
Methyl, Methoxy Electron-Donating Good to Very Good (up to 75%) rsc.org
Fluoro, Chloro, Bromo Electron-Withdrawing Excellent (72-80%) rsc.orgrsc.org
Trifluoromethyl Strongly Electron-Withdrawing Excellent (81%) rsc.orgrsc.org

A clear example of steric effects is seen in analogues of this compound. The presence of bulky substituents near a reactive center can impede the approach of reagents. For instance, a related compound, (S)-2-amino-1,1-diphenylpropan-1-ol, which features two phenyl groups on the adjacent carbon, exhibits reduced reactivity with enzymes or receptors compared to its monosubstituted counterparts due to this increased steric bulk.

General chemical principles also support the role of steric hindrance. In the aminolysis of epoxides, a reaction analogous to nucleophilic attack on a carbonyl, terminal epoxides are generally more reactive than more substituted internal epoxides due to lesser steric hindrance. researchgate.net In the context of the manganese-catalyzed synthesis of pyrroles, it was observed that while a range of phenyl-substituted derivatives were reactive, aliphatic amino alcohols did not undergo the reaction under the same conditions, which could be attributed in part to steric and electronic differences. rsc.orgrsc.org Similarly, additional chlorination or bromination of some amino esters to obtain tetra-halogenated derivatives was unsuccessful due to steric barriers. pnrjournal.com

Stereoisomers and Their Distinct Chemical Behavior

The presence of a chiral center at the α-carbon imparts stereoisomerism to this compound, leading to the existence of (R)- and (S)-enantiomers. These stereoisomers, while possessing identical physical properties in a non-chiral environment, exhibit distinct behaviors in stereoselective chemical reactions and interactions with other chiral molecules. The spatial arrangement of the amino and phenyl groups around the stereocenter is a critical determinant of its chemical reactivity and its utility as a chiral building block in asymmetric synthesis.

Synthesis and Resolution of Enantiomers

The generation of enantiomerically pure forms of this compound and its derivatives is a key focus in synthetic organic chemistry, given their value as precursors to biologically active molecules and chiral auxiliaries. Methodologies for obtaining single enantiomers primarily involve two strategies: asymmetric synthesis, where the desired enantiomer is formed directly, and the resolution of a racemic mixture.

Asymmetric Synthesis:

Enzymatic cascade reactions have emerged as a powerful and sustainable method for the stereoselective synthesis of chiral amino alcohols, which are closely related to and can be precursors for this compound. One notable approach begins with a renewable starting material like L-phenylalanine. nih.govacs.org This multi-enzyme process can be designed to produce specific enantiomers of key intermediates. For instance, L-phenylalanine can be converted into enantiomerically pure (R)- or (S)-1-phenyl-1,2-diol. nih.gov The subsequent oxidation of the diol intermediate by an alcohol oxidase yields the corresponding (R)- or (S)-2-hydroxy-2-phenylacetaldehyde. nih.govacs.org The final step involves a reductive amination of this chiral aldehyde using an amine dehydrogenase to furnish the desired enantiomerically pure amino alcohol, phenylethanolamine. nih.govacs.org This enzymatic pathway demonstrates high yields and excellent enantiomeric excess (>99% ee). nih.gov

Another biocatalytic strategy involves the stereoselective epoxidation of styrenes using a styrene (B11656) monooxygenase (SMO), which produces chiral epoxides with high enantioselectivity. researchgate.net Subsequent regioselective aminolysis of the epoxide ring, often under microwave activation, yields enantiopure 2-amino-1-phenylethanol (B123470) derivatives. researchgate.net While this provides a different isomer, the principles of enzymatic stereocontrol are clearly demonstrated.

Resolution of Racemates:

Classical resolution remains a viable technique for separating enantiomers. This method involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. A relevant example is the resolution of the closely related compound, α-amino-α-phenylacetonitrile, using an enantiomer of tartaric acid. google.com The racemic aminonitrile is treated with L-(+)-tartaric acid to form diastereomeric hemitartrate salts. google.com Due to their differential solubility, the D-(+)-α-amino-α-phenylacetonitrile - L-(+)-hemitartrate salt can be separated from its L-(-) counterpart. google.com After separation, the desired enantiomer of the aminonitrile can be recovered and subsequently hydrolyzed to the corresponding amino acid. google.com A similar principle could be applied to resolve racemic this compound, potentially through the formation of a transient derivative like an imine with a chiral amine.

Method Description Key Reagents/Catalysts Typical Outcome Reference
Enzymatic CascadeMulti-step conversion of L-phenylalanine to a chiral diol, followed by oxidation and amination.Tyrosine ammonia (B1221849) lyase, alcohol oxidase, amine dehydrogenaseHigh yield (e.g., 69% overall) and >99% enantiomeric excess for phenylethanolamine. nih.govacs.org
Enzymatic EpoxidationStereoselective epoxidation of styrene followed by regioselective aminolysis.Styrene monooxygenase (SMO), NH3High enantiopurity in the resulting amino alcohols. researchgate.net
Classical ResolutionFormation of diastereomeric salts with a chiral resolving agent, followed by separation.Enantiopure tartaric acidSeparation of enantiomers based on differential solubility of diastereomeric salts. google.com

This table provides an interactive summary of methods for synthesizing and resolving enantiomers of this compound and related compounds.

Diastereomeric Behavior in Chemical Reactions

The stereochemistry of this compound and its analogs plays a crucial role in directing the stereochemical outcome of reactions in which they participate. When a molecule already containing a chiral center undergoes a reaction that creates a new stereocenter, diastereomers are formed in potentially unequal amounts. This diastereoselectivity is a cornerstone of modern asymmetric synthesis.

Mannich Reaction:

In a notable example, a derivative of phenylacetaldehyde was used in a diastereoselective Mannich reaction. The reaction between a lactam and 2-phenylacetaldehyde, catalyzed by a chiral organocatalyst and a nickel salt, proceeded to form a 5-substituted-2-pyrrolidone derivative with high diastereoselectivity (dr = 40:1). rsc.org This demonstrates how the existing stereochemical information in the reactants and catalyst can effectively control the formation of a specific diastereomer.

Michael Addition:

Organocatalytic Michael additions involving benzylic aldehydes, such as phenylacetaldehyde, and nitro-olefins have been studied to understand the resulting diastereochemistry. researchgate.net The reaction between phenylacetaldehyde and nitrostyrene, catalyzed by a simple pyrrolidine (B122466) catalyst, was found to yield the anti adduct with high diastereoselection. researchgate.net The stereochemical outcome is dictated by the geometry of the transiently formed enamine intermediates and the direction of attack by the electrophile.

Aldol (B89426) and Alkylation Reactions:

The stereocenter in α-substituted aldehydes like 2-phenylacetaldehyde can influence the stereoselectivity of subsequent reactions. However, the lability of the benzylic stereocenter in 2-phenylacetaldehyde has been noted to result in low levels of enantioselectivity in some photo-organocatalytic alkylation reactions. acs.org In contrast, other reactions, such as the addition of an enolate to an aldehyde derived from a related chiral structure, can proceed with excellent stereocontrol, leading to a single isomer where multiple contiguous stereocenters are controlled. rsc.org The outcome is often rationalized using predictive models like the Felkin-Anh model, which considers the steric and electronic effects of the substituents on the chiral center to predict the favored direction of nucleophilic attack. rsc.org

Reaction Type Reactants Catalyst/Conditions Observed Diastereoselectivity Reference
Mannich ReactionLactam, 2-phenylacetaldehydeChiral organocatalyst, Ni(OTf)₂Good yield and high diastereoselectivity (dr = 40:1). rsc.org
Michael AdditionPhenylacetaldehyde, NitrostyrenePyrrolidineHigh yield and diastereoselection for the anti adduct. researchgate.net
α-AlkylationButanal, 2,4-dinitrobenzyl bromideDiarylprolinol silyl (B83357) ether catalystHigh stereocontrol is generally inferred. acs.org
Aldol-type AdditionChiral aldehyde, enolateN/AFormation of a single isomer with control over four contiguous stereocenters. rsc.org

This interactive table summarizes the diastereomeric behavior of 2-phenylacetaldehyde and its analogs in various chemical reactions.

Analytical Methodologies for Chemical Research and Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for the separation, purification, and analysis of 2-Amino-2-phenylacetaldehyde and its derivatives. These techniques exploit the differential partitioning of the analyte between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Purity Assessment and Reaction Monitoring

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For α-amino aldehydes like this compound, direct analysis by GC can be challenging due to their polarity and thermal lability. Therefore, derivatization is often employed to increase volatility and thermal stability. frontiersin.orgacs.org Common derivatization strategies for amino groups include acylation or silylation. researchgate.net

In the context of reaction monitoring, for instance, in syntheses where this compound is a product, GC can be used to track the disappearance of reactants and the appearance of the product. iiarjournals.org For purity assessment, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can provide quantitative information on the analyte and any impurities present. researchgate.net The enantiomeric purity of chiral amino aldehydes can also be determined by GC using a chiral stationary phase. iiarjournals.org

Table 1: GC Conditions for Analysis of Related Amino Compounds

ParameterConditionReference
Column Chiral stationary phase iiarjournals.org
Detector Flame Ionization Detector (FID) iiarjournals.org
Application Determination of enantiomeric purity of N-Boc-protected amino aldehydes iiarjournals.org

It's important to note that for complex biological samples, GC-MS analysis of aldehydes often involves derivatization with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form stable oximes that are amenable to GC separation and sensitive detection by electron capture negative ionization mass spectrometry. acs.orgmdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Chiral Separation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound and its derivatives, offering methodologies for both quantitative analysis and chiral separation. who.intchemicalbook.comchemicalbook.com

Quantitative Analysis:

Quantitative analysis of amino compounds by HPLC can be performed with or without derivatization. nih.govresearchgate.netacs.org For underivatized amino acids and related compounds, reversed-phase HPLC (RP-HPLC) with ion-pairing agents or hydrophilic interaction liquid chromatography (HILIC) can be employed. researchgate.netmyfoodresearch.com Detection is typically achieved using a UV detector, or for higher sensitivity and specificity, a mass spectrometer (LC-MS). nih.gov Derivatization with chromophoric or fluorophoric reagents such as o-phthalaldehyde (B127526) (OPA) can significantly enhance detection sensitivity. mdpi.comresearchgate.net A study on the inhibition of heterocyclic amine formation utilized HPLC-DAD to quantify phenylacetaldehyde (B1677652), a related compound, with a C18 column and a gradient elution of acetonitrile (B52724) and water. nih.gov

Chiral Separation:

As this compound is a chiral molecule, separating its enantiomers is often crucial, particularly in pharmaceutical applications. mdpi.comnih.govresearchgate.net Chiral HPLC is the predominant method for this purpose. wikipedia.orgeijppr.com This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of chiral amines and their derivatives. nih.govrsc.org The mobile phase usually consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. rsc.org The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase. chemicalbook.com

Table 2: HPLC Conditions for Chiral Separation of Related Amines

ParameterConditionReference
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak®) mdpi.comnih.gov
Mobile Phase n-Hexane/Isopropanol rsc.org
Detector UV or Fluorescence Detector rsc.org
Application Enantiomeric resolution of chiral amines and their derivatives nih.govrsc.org

Thin-Layer Chromatography (TLC) for Reaction Progress Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of organic reactions. In the synthesis of this compound derivatives, TLC can be used to track the consumption of starting materials and the formation of the product. researchgate.net For instance, in the reduction of N-protected α-amino acids to their corresponding aldehydes, the reaction can be monitored by TLC until the starting material is fully converted. researchgate.net

The separation on a TLC plate is based on the same principles as column chromatography, with the retention factor (Rf) value being a key parameter. A typical procedure involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, often a mixture of a non-polar solvent like cyclohexane (B81311) or hexane and a more polar solvent like ethyl acetate. researchgate.net The spots can be visualized under a UV lamp or by staining with a suitable reagent such as potassium permanganate (B83412). researchgate.net

Table 3: TLC Parameters for N-Protected Phenylglycinal

CompoundSolvent System (v/v)Rf ValueStainingReference
N-Cbz-L-phenylglycinalCyclohexane/Ethyl Acetate (4:1)0.15KMnO₄ researchgate.net
N-Boc-L-phenylglycinalCyclohexane/Ethyl Acetate (4:1)0.20KMnO₄ researchgate.net

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound and its derivatives, providing detailed information about the molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. For this compound and its derivatives, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively. Due to the instability of the free amino aldehyde, NMR data is most commonly reported for its N-protected forms, such as N-Boc- or N-Cbz-phenylglycinal. researchgate.net The hydrochloride salt of the amine can also be used to acquire NMR spectra in solution. researchgate.netresearchgate.net

In the ¹H NMR spectrum of N-protected phenylglycinal, the aldehydic proton typically appears as a singlet in the downfield region around δ 9.5-9.6 ppm. researchgate.net The protons of the phenyl group are observed in the aromatic region (δ 7.0-7.4 ppm), and the protons of the protecting group (e.g., the t-butyl group of Boc or the benzyl (B1604629) group of Cbz) have characteristic chemical shifts. nih.govresearchgate.net

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is highly deshielded and appears at around δ 200 ppm. researchgate.net The carbons of the phenyl ring and the protecting group also have distinct chemical shifts.

Table 4: Representative NMR Data for N-Protected Phenylglycinal Derivatives in CDCl₃

CompoundNucleusChemical Shift (δ ppm)MultiplicityReference
N-Cbz-L-phenylglycinal¹H9.63s (CHO) researchgate.net
¹H7.44–7.02m (Ar-H) researchgate.net
¹H5.11s (CH₂O) researchgate.net
N-Boc-D-phenylglycinal¹H9.54s (CHO) vulcanchem.com
¹H7.43-7.21m (Ar-H) researchgate.net
¹H1.42s ((CH₃)₃C) researchgate.net
N-Boc-L-phenylalanal¹³C199.3s (CHO) researchgate.net
¹³C80.7s (C(CH₃)₃) researchgate.net
¹³C28.4s (C(CH₃)₃) researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The molecular weight of this compound is 135.16 g/mol . nih.gov

In mass spectrometry, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ions is measured. For a compound like this compound, which contains an odd number of nitrogen atoms, the molecular ion peak (M⁺) will have an odd m/z value, according to the nitrogen rule. whitman.edu

The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. For primary amines, a characteristic fragmentation is the α-cleavage, which involves the breaking of the bond adjacent to the carbon bearing the amino group. libretexts.org This would lead to the formation of a stable iminium ion. The fragmentation of aldehydes can also proceed via characteristic pathways. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry becomes a highly sensitive and selective tool for the identification and quantification of this compound in complex mixtures. acs.orgnih.govnih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula. acs.org

Table 5: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₈H₉NO nih.gov
Molecular Weight 135.16 g/mol nih.gov
Monoisotopic Mass 135.068413911 Da nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by measuring the vibrations of its bonds.

In IR spectroscopy, the molecule is irradiated with infrared light, causing specific bonds to vibrate at characteristic frequencies. These vibrations result in the absorption of light at distinct wavenumbers, providing a unique spectral fingerprint. For this compound, the IR spectrum is expected to show several key absorption bands that confirm its structure. The primary amine (-NH₂) group typically exhibits two sharp, medium-intensity peaks in the 3200-3600 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.org The aldehyde functional group (-CHO) is identified by a very strong and prominent C=O stretching band, usually appearing around 1725-1740 cm⁻¹. libretexts.org Furthermore, the presence of the phenyl group is confirmed by aromatic C-H stretching absorptions near 3030 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information. It measures the inelastic scattering of monochromatic light from a laser source. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, non-polar bonds and symmetric vibrations often produce strong Raman signals. For this compound, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. Advanced techniques like Surface-Enhanced Raman Spectroscopy (SERS) can be employed for ultra-sensitive detection, which has been successfully used to detect the related compound phenylacetaldehyde. researchgate.net

Functional GroupVibration TypeExpected IR Absorption (cm⁻¹)Expected Raman Signal
Primary Amine (-NH₂)N-H Stretch3200-3600 (two sharp peaks)Weak to Medium
Aldehyde (-CHO)C=O Stretch1725-1740 (strong, sharp)Medium to Strong
Aldehyde (-CHO)C-H Stretch2720-2820 (often two weak bands)Medium
Phenyl GroupAromatic C-H Stretch~3030 (weak to medium)Strong
Phenyl GroupAromatic C=C Stretch1450-1600 (variable)Strong

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying and quantifying compounds containing chromophores—molecular components that absorb light.

The structure of this compound contains two primary chromophores: the phenyl ring and the aldehyde carbonyl group. The phenyl ring gives rise to characteristic π → π* electronic transitions. These typically include an intense absorption band (the E-band) at shorter wavelengths (around 200-210 nm) and a less intense, structured band (the B-band) at longer wavelengths (around 250-270 nm). uma.es The carbonyl group of the aldehyde also exhibits electronic transitions. It has a π → π* transition at shorter wavelengths, which often overlaps with the phenyl absorptions. More significantly, it displays a characteristic, though weak, n → π* transition at a longer wavelength (typically >280 nm), resulting from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.

ChromophoreElectronic TransitionApproximate Wavelength (λmax)
Phenyl Ringπ → π* (E-band)~200-210 nm
Phenyl Ringπ → π* (B-band)~250-270 nm
Carbonyl (Aldehyde)n → π*>280 nm (weak)

Chiroptical Methods for Enantiomeric Excess Determination

This compound possesses a chiral center at the carbon atom bonded to the amino group, phenyl group, hydrogen atom, and aldehyde group. This means it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical methods are essential for distinguishing between these enantiomers and determining the enantiomeric excess (ee) of a sample, which is a measure of the purity of one enantiomer over the other.

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance. nih.gov When plane-polarized light is passed through a solution containing a pure enantiomer, the plane of the light is rotated. The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of this rotation are characteristic properties of the compound under specific conditions (e.g., temperature, solvent, and wavelength).

The specific rotation, [α], is a standardized value for a chiral compound. A racemic mixture (containing equal amounts of both enantiomers) will not rotate plane-polarized light. For a non-racemic mixture, the observed optical rotation is directly proportional to the enantiomeric excess. Therefore, by measuring the optical rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric excess can be accurately determined. This method is frequently used to assess the outcome of asymmetric syntheses. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. creative-biostructure.com This differential absorption (ΔA) is non-zero only for chiral compounds in an absorption region of a chromophore. uzh.ch A plot of ΔA versus wavelength produces a CD spectrum, which provides information about the stereochemical features of the molecule.

For this compound, the chromophores (phenyl and carbonyl groups) are in a chiral environment. This will result in a characteristic CD spectrum, often showing positive and/or negative peaks, a phenomenon known as the Cotton effect. uzh.ch The sign and magnitude of the CD signal are unique to each enantiomer, making CD an excellent tool for their differentiation.

Furthermore, CD spectroscopy, particularly when coupled with High-Performance Liquid Chromatography (HPLC), is a powerful method for determining enantiomeric excess. uma.es In an HPLC-CD setup, the enantiomers are first separated on a chiral column, and the detector measures the CD signal for each eluted enantiomer, allowing for precise quantification and ee determination. uma.es

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes, including Biocatalytic Cascades

The synthesis of chiral amino aldehydes like 2-Amino-2-phenylacetaldehyde is challenging due to their instability and propensity for racemization. Future research is heavily invested in developing more efficient and sustainable synthetic methods, with a significant emphasis on biocatalysis.

Multi-enzyme biocatalytic cascades are emerging as a powerful strategy. nih.gov These cascades allow for the synthesis of complex molecules from simple, often renewable starting materials in a single pot, minimizing waste and improving atom economy. nih.govrsc.org One promising approach starts with L-phenylalanine, a renewable amino acid. rsc.orgacs.org A potential biocatalytic route involves a sequence of enzymatic reactions, such as deamination, decarboxylation, and amination. rsc.org For instance, L-phenylalanine can be converted to phenylpyruvate, which is then decarboxylated to form phenylacetaldehyde (B1677652). rsc.org This unstable aldehyde intermediate can then be aminated stereoselectively to yield the desired this compound.

Another advanced biocatalytic strategy involves the conversion of diol intermediates. Researchers have demonstrated the oxidation of a diol to 2-hydroxy-2-phenylacetaldehyde (B1212011) using an alcohol oxidase, followed by amination with an amine dehydrogenase to produce enantiomerically pure amino alcohols. acs.orgresearchgate.netacs.org Adapting such a cascade could provide a highly stereoselective route to the target amino aldehyde. The development of these enzymatic pathways represents a greener, more efficient alternative to traditional chemical methods. researchgate.net

Exploration of Undiscovered Reactivity Pathways and Stereoselective Transformations

The reactivity of this compound and its derivatives is a fertile ground for discovery. A key area of exploration is its use in forming enamines, which are versatile intermediates in organic synthesis. The transiently generated enamine from the condensation of an aminocatalyst and an aldehyde like 2-phenylacetaldehyde can be directly photoexcited. acs.org This allows it to trigger the formation of radical species from organic halides, enabling enantioselective alkylation reactions without an external photoredox catalyst. acs.org Further investigation into the photophysical behavior of enamines derived from this compound could unlock novel light-driven transformations.

Stereoselective C-C bond formation is another critical research focus. One notable advancement is the Mn-mediated photolytic addition of alkyl iodides to the C=N bond of chiral N-acylhydrazones derived from aldehydes. nih.gov This method has been used to achieve highly stereocontrolled synthesis of α-substituted γ-amino acids, demonstrating its power in creating chiral amine centers with high precision. nih.gov Applying and expanding such radical addition methodologies to hydrazones of this compound could provide access to a wide array of complex chiral building blocks. nih.gov Furthermore, under manganese catalysis, 2-phenylglycinol can undergo dehydrogenation to form this compound as an intermediate, which then couples with another aldehyde to form substituted pyrroles. rsc.org This demonstrates a pathway where the aldehyde is generated in situ and immediately used in a subsequent C-C and C-N bond-forming reaction. rsc.org

Expansion of Synthetic Applications in Complex Molecule Synthesis (excluding clinical applications)

The utility of this compound as a building block is a significant area for future expansion, particularly in the assembly of non-natural peptides and complex heterocycles. Its structure is ideal for incorporation into peptide-like molecules containing unusual amino acid residues.

For example, a synthetic route utilizing a derivative of phenylacetaldehyde has been successfully employed to construct tubuphenylalanine, an α-substituted γ-amino acid that is a key component of the tubulysin (B8622420) family of natural products. nih.gov This highlights the potential of using this compound to access complex and unusual peptide building blocks for materials science and bioorganic chemistry. nih.gov

Another promising application is in multicomponent reactions for the rapid assembly of heterocyclic scaffolds. A three-component domino reaction involving a primary amine, a dialkyl acetylenedicarboxylate (B1228247), and 2-oxo-2-phenylacetaldehyde (a close derivative) affords highly substituted furan (B31954) carboxylate derivatives. tubitak.gov.tr This cascade sequence, involving a Michael addition, an aldol-like reaction, and lactonization, represents an efficient route to biologically interesting molecules. tubitak.gov.tr Exploring similar domino reactions with this compound could provide rapid access to novel nitrogen-containing heterocycles. Additionally, its role as an in situ generated intermediate in the synthesis of 2,4-disubstituted pyrroles showcases its utility in constructing aromatic N-heterocyclic compounds from simple alcohol precursors. rsc.org

Advanced Computational Modeling for Predictive Chemistry and Mechanistic Insights

Computational chemistry offers powerful tools to understand and predict the behavior of reactive molecules like this compound. Density Functional Theory (DFT) calculations are particularly valuable for mapping reaction pathways, calculating the energies of transition states, and elucidating the mechanisms that govern stereoselectivity. core.ac.ukdtu.dk

For instance, DFT studies have been used to investigate the stereoselectivity of organocatalytic aldol (B89426) reactions involving α-chloro-2-phenylacetaldehyde, providing insights that can guide the design of more effective catalysts. core.ac.uk Similarly, computational models can predict the most favorable reaction pathways, such as the hydroxide-mediated cleavage of 2-phenylacetaldehyde, by comparing the energetics of different potential mechanisms. dtu.dk By applying these computational methods to reactions involving this compound, researchers can gain a deeper understanding of its reactivity. This predictive power can accelerate the discovery of new reactions and optimize conditions for known transformations, reducing the need for extensive empirical screening.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic processes into continuous flow and automated systems is revolutionizing chemical manufacturing. beilstein-journals.org These technologies offer enhanced control over reaction parameters, improved safety, and greater efficiency and scalability compared to traditional batch methods. mdpi.com

Future research will likely focus on adapting the synthesis and application of this compound to these platforms. Flow chemistry is particularly well-suited for handling unstable intermediates, as they can be generated and consumed in a continuous stream without isolation. Given the instability of this compound, a flow-based approach could significantly improve its practical utility. For example, the synthesis of heterocycles like imidazopyridines has been successfully performed in flow reactors, demonstrating the technology's capability for complex transformations. acs.org

Furthermore, the development of automated fast-flow instruments for peptide synthesis showcases the potential for the high-fidelity, rapid assembly of complex molecules. nih.govrsc.org As this compound is an amino acid derivative, its incorporation into such automated platforms could enable the efficient synthesis of novel peptides and foldamers containing this unique building block, opening new avenues in materials science and synthetic biology. rsc.org

Interactive Data Table: Summary of Future Research Directions

Research Area Focus Key Methodologies & Concepts Potential Impact References
Novel Synthesis Efficient and sustainable routesBiocatalytic cascades, multi-enzyme systems, renewable feedstocks (L-phenylalanine)Greener synthesis, higher yields, improved stereocontrol researchgate.net, nih.gov, acs.org, rsc.org
Reactivity Pathways Uncovering new reactionsEnamine photoexcitation, stereoselective radical additions, in situ generationAccess to novel chiral building blocks and complex structures nih.gov, rsc.org, acs.org
Synthetic Applications Use in complex moleculesSynthesis of unusual amino acids (e.g., tubuphenylalanine), multicomponent reactions for heterocycles (e.g., pyrroles)New materials, advanced bioorganic chemistry nih.gov, tubitak.gov.tr, rsc.org
Computational Modeling Prediction and mechanismDensity Functional Theory (DFT), transition state analysisAccelerated discovery, optimized reaction conditions , core.ac.uk, dtu.dk
Automated Synthesis Integration with modern platformsContinuous flow chemistry, automated peptide synthesisImproved scalability, safety, and efficiency for handling unstable intermediates acs.org, nih.gov, rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-amino-2-phenylacetaldehyde, and how are reaction conditions optimized?

  • Methodology : Reductive amination of phenylglycine derivatives is a common approach. For example, sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under reflux (24–48 hours) reduces imine intermediates to the target compound . Optimization includes pH control (pH 7–8) and inert atmosphere (N2/Ar) to suppress side reactions like oxidation. Reaction progress is monitored via TLC or HPLC .
  • Key Considerations : Substituents on the phenyl ring (e.g., fluorine, methoxy groups) require tailored solvents (DMF for polar groups) and temperature adjustments (e.g., 0–5°C for heat-sensitive intermediates) .

Q. What spectroscopic and computational methods are used to characterize this compound and its derivatives?

  • Analytical Workflow :

  • NMR : 1H/13C NMR identifies stereochemistry and confirms the aldehyde proton (δ 9.5–10 ppm) and amino group (δ 1.5–2.5 ppm). Aromatic protons appear as multiplet signals (δ 7.0–7.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., m/z 164.08 for C8H9NO2) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic properties and optimize geometry for stability studies .

Q. How does the stability of this compound vary under different storage conditions?

  • Degradation Pathways : The aldehyde group is prone to oxidation, forming carboxylic acids (e.g., 2-amino-2-phenylacetic acid) in aerobic conditions .
  • Storage Recommendations : Store at –20°C under nitrogen, with desiccants (silica gel) to prevent hydrolysis. Stability assays (HPLC purity >95%) should be performed every 6 months .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity and biological activity of this compound derivatives?

  • Case Study : Fluorine at the ortho position (e.g., 2-fluoro derivative) enhances electrophilicity, increasing reaction rates in nucleophilic additions (e.g., Grignard reactions) by 30% compared to methoxy-substituted analogs .
  • Biological Impact : Fluorinated derivatives show higher blood-brain barrier permeability in neurological studies (e.g., GABA receptor modulation) but lower aqueous solubility (logP increases by 0.5 units) .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Root Causes : Discrepancies arise from assay variability (e.g., cell line differences in IC50 measurements) or impurities (e.g., residual solvents affecting toxicity profiles) .
  • Solutions :

  • Standardized Assays : Use primary neuronal cultures for neuroactivity studies instead of immortalized lines.
  • Purity Validation : LC-MS purity >98% with residual solvent analysis (GC-MS) .

Q. What are the major degradation products of this compound under oxidative and reductive conditions, and how are they characterized?

  • Oxidative Pathways : Air exposure yields 2-amino-2-phenylacetic acid (confirmed via IR carbonyl stretch at 1700 cm⁻¹) .
  • Reductive Pathways : Sodium borohydride reduces the aldehyde to 2-amino-2-phenylethanol (1H NMR: δ 3.6 ppm for –CH2OH) .
  • Isolation : Column chromatography (silica gel, ethyl acetate/hexane) separates degradation products for structural analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.